molecular formula C8H3F3O2S2 B1453477 3-(Trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylic acid CAS No. 1193388-63-4

3-(Trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylic acid

Cat. No. B1453477
CAS RN: 1193388-63-4
M. Wt: 252.2 g/mol
InChI Key: LHUIOKSVKKVJAG-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylic acid is a chemical compound with the molecular formula C8H3F3O2S2 and a molecular weight of 252.24 . It is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H3F3O2S2/c9-8(10,11)4-5-3(1-2-14-5)15-6(4)7(12)13/h1-2H,(H,12,13) and the InChI key is LHUIOKSVKKVJAG-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 252.23 . Thermogravimetric analysis reveals that similar compounds are thermally stable, with decomposition temperatures above 350 °C under a nitrogen atmosphere .

Scientific Research Applications

Medicinal Chemistry: Anticancer Agents

Thiophene derivatives, including 3-(Trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylic acid , have been studied for their pharmacological properties, particularly as anticancer agents . The electron-rich thiophene system can interact with biological targets, potentially leading to the development of new chemotherapeutic drugs.

Material Science: Organic Semiconductors

In material science, this compound is utilized for the advancement of organic semiconductors. Its molecular structure allows for efficient charge transport, making it suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Organic Electronics: Field-Effect Transistors

The thiophene core of 3-(Trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylic acid is integral in the synthesis of conjugated oligomers for field-effect transistors. These materials exhibit promising electronic properties for the development of high-performance OFETs .

Optoelectronics: Light-Emitting Diodes

In the realm of optoelectronics, this compound contributes to the development of OLEDs. The thieno[3,2-b]thiophene moiety is a key component in the synthesis of electroluminescent materials, which are essential for creating efficient and bright OLEDs .

Proteomics Research

This compound is also a significant reagent in proteomics research. Its unique structure can be used to modify peptides and proteins, aiding in the study of protein structure and function .

Organic Photovoltaics

The thiophene derivatives are used in the construction of low bandgap polymer acceptors for all-polymer solar cells. Their ability to absorb a broad spectrum of light makes them suitable for enhancing the efficiency of organic photovoltaic devices .

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

6-(trifluoromethyl)thieno[3,2-b]thiophene-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F3O2S2/c9-8(10,11)4-5-3(1-2-14-5)15-6(4)7(12)13/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUIOKSVKKVJAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1SC(=C2C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001190248
Record name 3-(Trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001190248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1193388-63-4
Record name 3-(Trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193388-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001190248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylic acid
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